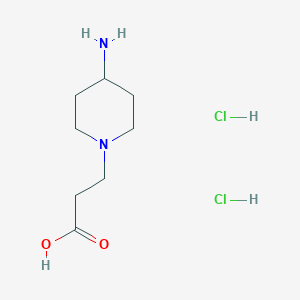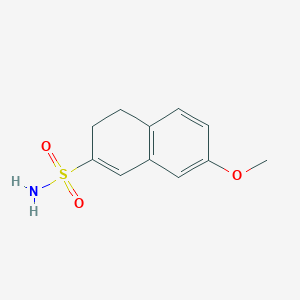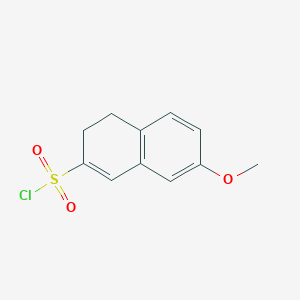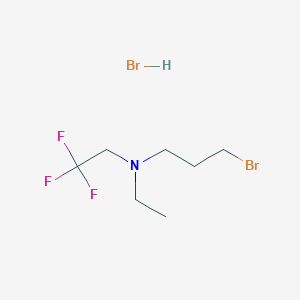
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide
Overview
Description
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide, also known as 3-Bromopropyl-2,2,2-trifluoroethyl-ethanamine hydrobromide, is an organic compound that has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and drug development. This compound is a colorless solid that is soluble in water, alcohol, and other organic solvents, and has a molecular weight of 307.17 g/mol.
Scientific Research Applications
Environmental Health and Chemical Degradation
The review on chemical warfare agent degradation products assesses the environmental fate and toxicity of degradation products relevant to environmental and occupational health. Such research might relate to the study of brominated compounds like "(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide" in terms of their persistence, environmental fate, and potential toxic effects (Munro et al., 1999).
Water Treatment and Pollution Control
A study on PFAS removal using amine-functionalized sorbents highlights the critical analysis of amine-containing sorbents for pollutant control in water treatment. The functionalities present in the compound of interest could suggest its potential utility in designing novel sorbents for environmental remediation (Ateia et al., 2019).
Flame Retardants and Environmental Safety
Research on novel brominated flame retardants reviews their occurrence in various environments and their potential risks. The brominated aspect of "this compound" might align with such applications, suggesting the importance of understanding the environmental fate and safety of brominated organic compounds (Zuiderveen et al., 2020).
Electrochemical Surface Finishing
A review of electrochemical surface finishing technologies with Lewis acidic haloaluminate room-temperature ionic liquids provides insight into novel applications for chemical compounds in electroplating and energy storage. The structural features of the compound may lend itself to investigations within this field, especially in the development of new materials and coatings (Tsuda et al., 2017).
Biodegradation and Waste Treatment
The identification of ethidium bromide-degrading bacteria from laboratory waste underscores the importance of biodegradation studies for hazardous chemicals. This research suggests potential areas of investigation for the biodegradation or detoxification of brominated compounds, including "this compound" (Gandhi et al., 2022).
Properties
IUPAC Name |
3-bromo-N-ethyl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrF3N.BrH/c1-2-12(5-3-4-8)6-7(9,10)11;/h2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCGTDLTUURQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCBr)CC(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


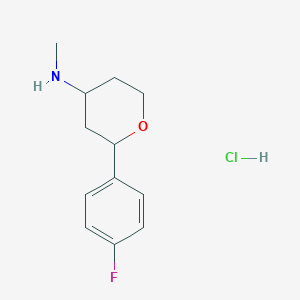
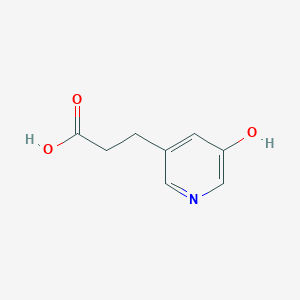
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)
![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)

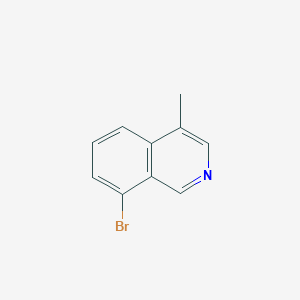
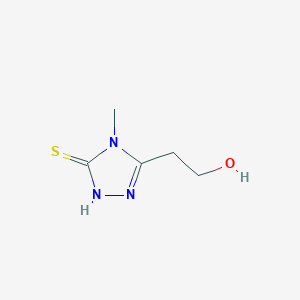
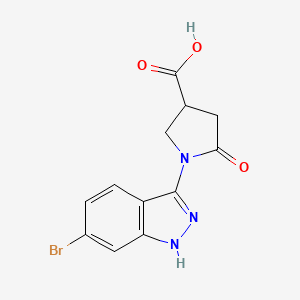
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
